molecular formula C12H9N3O2S B13317615 6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

6-(2-Methoxy-phenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile

Cat. No.: B13317615
M. Wt: 259.29 g/mol
InChI Key: DTAHZWRJMZUEMS-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrimidine ring, which is a common scaffold in many biologically active molecules, and a methoxyphenyl group that can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 6-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxyphenyl group can enhance its binding affinity to certain targets, while the pyrimidine ring can facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.

    Indole derivatives: Possess a similar aromatic structure and are known for their diverse biological activities.

    Quinoline derivatives: Share a heterocyclic structure and are used in various pharmaceutical applications.

Uniqueness

6-(2-Methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of a methoxyphenyl group and a sulfanylidene-substituted pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

6-(2-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9N3O2S/c1-17-9-5-3-2-4-7(9)10-8(6-13)11(16)15-12(18)14-10/h2-5H,1H3,(H2,14,15,16,18)

InChI Key

DTAHZWRJMZUEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)NC(=S)N2)C#N

Origin of Product

United States

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